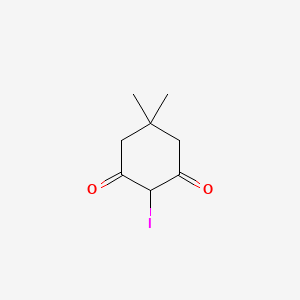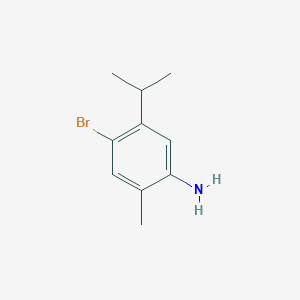
4-Bromo-5-isopropyl-2-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-5-isopropyl-2-methylaniline is an organic compound belonging to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by aryl or alkyl groups. This compound is characterized by the presence of a bromine atom, an isopropyl group, and a methyl group attached to the benzene ring, along with an amino group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-isopropyl-2-methylaniline typically involves multi-step reactions starting from benzene derivatives. One common approach includes:
Nitration: Introduction of a nitro group to the benzene ring.
Reduction: Conversion of the nitro group to an amino group.
Bromination: Introduction of a bromine atom to the benzene ring.
Alkylation: Addition of isopropyl and methyl groups to the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-5-isopropyl-2-methylaniline undergoes various chemical reactions, including:
Oxidation: Conversion of the amino group to a nitro group or other oxidized forms.
Reduction: Reduction of the nitro group back to an amino group.
Substitution: Replacement of the bromine atom with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce various substituted anilines .
Scientific Research Applications
4-Bromo-5-isopropyl-2-methylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Bromo-5-isopropyl-2-methylaniline involves its interaction with molecular targets such as enzymes and receptors. The presence of the bromine atom and the amino group allows it to form specific interactions with these targets, potentially affecting their activity and function. The exact pathways and molecular targets depend on the specific application and context of its use .
Comparison with Similar Compounds
4-Bromo-2-methylaniline: Similar structure but lacks the isopropyl group.
2-Bromo-4-methylaniline: Similar structure but with different positioning of the bromine and methyl groups.
Uniqueness: 4-Bromo-5-isopropyl-2-methylaniline is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and interactions with other molecules. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H14BrN |
|---|---|
Molecular Weight |
228.13 g/mol |
IUPAC Name |
4-bromo-2-methyl-5-propan-2-ylaniline |
InChI |
InChI=1S/C10H14BrN/c1-6(2)8-5-10(12)7(3)4-9(8)11/h4-6H,12H2,1-3H3 |
InChI Key |
LRTARXLKNBBVHT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1N)C(C)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(chloromethyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13029297.png)

![2-[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]acetic acid](/img/structure/B13029312.png)
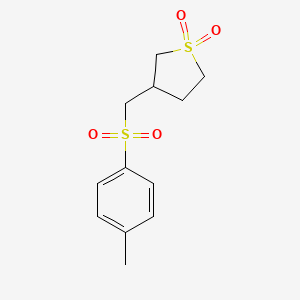
![2-(Tert-butyl)-4-fluorobenzo[d]thiazole](/img/structure/B13029328.png)
![5-(2,4-Bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridin-8-yl)-4-methyloxazole](/img/structure/B13029329.png)
![7-Bromopyrrolo[2,1-f][1,2,4]triazin-2-amine](/img/structure/B13029331.png)
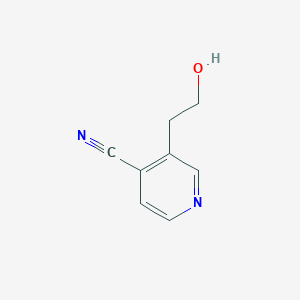
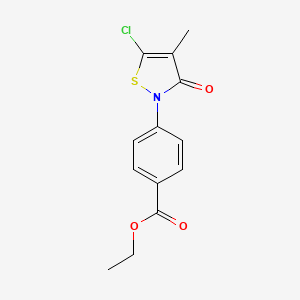
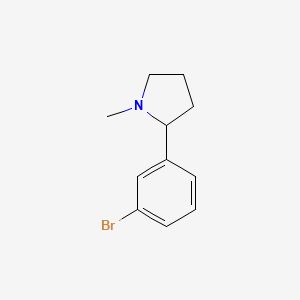
![(5-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)methanamine](/img/structure/B13029357.png)
![3-Amino-3-[3-fluoro-4-(trifluoromethoxy)phenyl]propanenitrile](/img/structure/B13029362.png)
